molecular formula C8H18Cl2N2O2 B1420231 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 938146-50-0

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1420231
CAS No.: 938146-50-0
M. Wt: 245.14 g/mol
InChI Key: PKNRKZSHJWXBRW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions often include:

    Solvent: Water, ethanol, or other suitable solvents.

    Temperature: Room temperature to moderate heating.

    Catalysts: None typically required, but sometimes a base like sodium hydroxide is used to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product. The process generally includes:

    Raw Materials: 4-methylpiperazine and a propanoic acid derivative.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Water, ethanol, dichloromethane.

    Temperature: Varies depending on the reaction, typically from room temperature to moderate heating.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)butanoic acid
  • 2-(4-Methylpiperazin-1-yl)acetic acid

Uniqueness

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRKZSHJWXBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672559
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938146-50-0
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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